1-(Piperidin-3-yl)propane-1,3-diol

説明

The exact mass of the compound 1-(Piperidin-3-yl)propane-1,3-diol is 159.125928785 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Piperidin-3-yl)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-3-yl)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

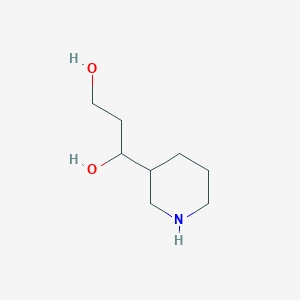

Structure

3D Structure

特性

IUPAC Name |

1-piperidin-3-ylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c10-5-3-8(11)7-2-1-4-9-6-7/h7-11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJICLWUOOICEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292687 | |

| Record name | 1,3-Propanediol, 1-(3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420981-44-7 | |

| Record name | 1,3-Propanediol, 1-(3-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420981-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 1-(3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-(Piperidin-3-yl)propane-1,3-diol: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] This technical guide focuses on the novel compound 1-(Piperidin-3-yl)propane-1,3-diol, a molecule of significant interest for drug discovery due to the convergence of the pharmacologically privileged piperidine ring and a hydrophilic diol side chain. While experimental data for this specific molecule is not extensively available in public literature, this document provides a comprehensive analysis based on the well-established physicochemical properties of its constituent moieties: the piperidine heterocycle and the propane-1,3-diol chain. We will explore the predicted properties, propose viable synthetic routes, and discuss potential therapeutic applications, offering a foundational resource for researchers investigating this and related compounds.

Molecular Structure and Core Components

1-(Piperidin-3-yl)propane-1,3-diol is a heterocyclic compound featuring a saturated six-membered piperidine ring substituted at the 3-position with a propane-1,3-diol side chain. The unique combination of a basic nitrogenous heterocycle and a polar, hydrogen-bond-donating diol functional group suggests a distinct pharmacological and pharmacokinetic profile.

Diagram: Chemical Structure of 1-(Piperidin-3-yl)propane-1,3-diol

Caption: Chemical structure of 1-(Piperidin-3-yl)propane-1,3-diol.

Physicochemical Properties: An Inferential Analysis

Direct experimental data for 1-(Piperidin-3-yl)propane-1,3-diol is scarce. However, a robust understanding of its likely properties can be derived from analyzing its core components.

The Piperidine Moiety

The piperidine ring is a saturated heterocycle with a nitrogen atom, making it a secondary amine.[2] It typically adopts a chair conformation to minimize steric strain.[4]

| Property | Value (for Piperidine) | Reference |

| Molecular Formula | C₅H₁₁N | [5] |

| Molecular Weight | 85.15 g/mol | [5] |

| Boiling Point | 106 °C | [5][6] |

| Melting Point | -9 °C | [5][6] |

| Density | 0.862 g/mL | [4] |

| pKa | 11.123 (at 25°C) | [6] |

| Solubility | Miscible in water and alcohol | [5][6] |

The basicity of the piperidine nitrogen (pKa ≈ 11.12) is a key feature, allowing for salt formation which can significantly enhance aqueous solubility and is often exploited in drug formulation.[6] The piperidine scaffold's conformational flexibility allows it to adapt to the steric requirements of biological binding pockets, contributing to its "privileged" status in medicinal chemistry.[7]

The Propane-1,3-diol Moiety

Propane-1,3-diol (PDO) is a colorless, viscous liquid that is miscible with water.[8][9][10] Its two primary hydroxyl groups make it a polar, hydrophilic moiety capable of acting as both a hydrogen bond donor and acceptor.

| Property | Value (for Propane-1,3-diol) | Reference |

| Molecular Formula | C₃H₈O₂ | [8][9] |

| Molecular Weight | 76.09 g/mol | [8][9] |

| Boiling Point | 214 °C | [8][11] |

| Melting Point | -27 °C | [10] |

| Density | 1.0597 g/cm³ | [8][9] |

| Solubility | Miscible with water | [8][9][10] |

In a pharmaceutical context, the inclusion of a diol group can improve aqueous solubility, modulate lipophilicity, and provide additional points of interaction with biological targets.

Predicted Properties of 1-(Piperidin-3-yl)propane-1,3-diol

Based on the properties of its constituent parts, we can infer the following for 1-(Piperidin-3-yl)propane-1,3-diol:

-

Physical State: Likely a viscous liquid or a low-melting solid at room temperature. The presence of multiple hydrogen bonding groups (two hydroxyls and a secondary amine) would increase intermolecular forces, leading to a higher boiling point compared to unsubstituted piperidine.

-

Solubility: Expected to be highly soluble in water and polar organic solvents due to the presence of the diol and the basic nitrogen, which can be protonated to form a highly water-soluble salt.

-

Basicity: The nitrogen atom will remain basic, with a pKa likely similar to or slightly lower than that of piperidine due to the potential for intramolecular hydrogen bonding with the hydroxyl groups.

-

Chirality: The substitution at the 3-position of the piperidine ring and the 1-position of the propane chain creates two chiral centers. Therefore, the compound can exist as a mixture of diastereomers. The specific stereochemistry will be dependent on the synthetic route employed.

For comparison, the related isomer 3-(Piperidin-4-yl)propan-1-ol is a solid with a melting point of 65 °C and a boiling point of 235.5 °C. It is plausible that 1-(Piperidin-3-yl)propane-1,3-diol would exhibit similar or slightly higher melting and boiling points due to the additional hydroxyl group.

Proposed Synthetic Pathways

The synthesis of 3-substituted piperidines is a well-explored area of organic chemistry.[12][13] A plausible and efficient synthetic route to 1-(Piperidin-3-yl)propane-1,3-diol would likely involve the construction of the substituted piperidine ring or the modification of a pre-existing piperidine scaffold.

Diagram: Proposed Synthetic Workflow

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine | 110-89-4 [chemicalbook.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 11. dupont.ca [dupont.ca]

- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: Toxicity Profile and Safety Data Sheet of 1-(Piperidin-3-yl)propane-1,3-diol

Executive Summary

As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery and chemical synthesis, understanding the precise toxicological boundaries of your building blocks is paramount. 1-(Piperidin-3-yl)propane-1,3-diol is a highly versatile, bifunctional aliphatic heterocycle. It is frequently utilized as a structural scaffold in the synthesis of highly selective therapeutics, such as orally bioavailable IDH2 inhibitors for acute myeloid leukemia[1].

However, its dual-natured chemical structure—combining a highly basic piperidine ring with a hydrophilic 1,3-propanediol tail—creates a unique pharmacokinetic and toxicological profile. This whitepaper synthesizes field-proven insights, mechanistic toxicology, and self-validating experimental protocols to guide researchers in the safe handling and biological evaluation of this compound.

Physicochemical & Structural Profiling

To predict the behavior of a compound in vitro and in vivo, we must first deconstruct its physicochemical parameters. The diol moiety ensures excellent aqueous solubility, while the piperidine nitrogen dictates the compound's ionization state at physiological pH.

| Parameter | Value / Characteristic | Mechanistic Implication |

| Molecular Formula | C8H17NO2 | Low molecular weight (159.23 g/mol ) ensures high membrane permeability, adhering strictly to Lipinski’s Rule of 5. |

| pKa (Estimated) | ~10.5 (Piperidine Nitrogen) | Exists predominantly as a protonated cation at pH 7.4, limiting passive blood-brain barrier (BBB) diffusion but increasing aqueous solubility. |

| Physical State | Viscous liquid to low-melting solid | The 1,3-diol tail forms an extensive intermolecular hydrogen-bonding network. |

| Basicity / pH | Highly basic (pH > 11 in H2O) | Unbuffered solutions are highly corrosive and capable of inducing localized tissue saponification and irritation[2]. |

Mechanistic Toxicology & Pharmacokinetics

The toxicity profile of 1-(Piperidin-3-yl)propane-1,3-diol is best understood by analyzing its two distinct structural domains.

The Piperidine Moiety: Neurotoxicity and Irritation

The piperidine ring is a common pharmacophore in nature, found extensively in plant alkaloids. Mechanistically, piperidine derivatives can act as agonists or modulators at nicotinic acetylcholine receptors (nAChRs)[3]. High systemic doses of piperidine-based compounds can cause receptor desensitization, leading to muscle fasciculations, ataxia, and respiratory depression[3]. Furthermore, due to its high dissociation constant (pKb ~2.88), the unprotonated amine is a severe respiratory and ocular irritant[2].

The 1,3-Propanediol Moiety: Metabolic Buffering

Conversely, the 1,3-propanediol chain acts as a toxicological buffer. 1,3-Propanediol is Generally Recognized As Safe (GRAS) and exhibits no significant systemic toxicity, mutagenicity, or carcinogenicity[4]. Upon entering the hepatic system, the diol chain is rapidly oxidized by cytosolic Alcohol Dehydrogenases (ADH)[5]. This high-affinity enzymatic clearance prevents the toxic accumulation of the parent compound, leading to rapid renal excretion of the resulting carboxylic acid metabolites. Inhalation studies of pure 1,3-propanediol at concentrations up to 1800 mg/m³ have confirmed the absence of adverse pulmonary pathology[6].

Fig 1. Divergent toxicological and metabolic pathways of the piperidine and propanediol moieties.

Safety Data Sheet (SDS) & Handling Directives

To maintain scientific integrity and laboratory safety, protocols must account for the compound's specific hazards.

-

GHS Classification:

-

Skin Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 1)

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)

-

-

Personal Protective Equipment (PPE) Rationale:

-

Gloves: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Causality: Low molecular weight amines can rapidly permeate standard latex.

-

Eye Protection: Tight-fitting chemical safety goggles. Causality: The high basicity of the piperidine nitrogen can cause irreversible corneal damage upon contact.

-

Respirator: Use an ABEK-filtered respirator if handled outside a fume hood. Causality: Piperidine vapors have a low odor threshold and cause immediate mucosal irritation[2].

-

Self-Validating Experimental Protocols: Cytotoxicity Profiling

Every protocol must be a self-validating system. We achieve this by embedding internal controls that prove the assay's dynamic range is functioning correctly.

Step-by-Step Methodology: HepG2 MTT Viability Assay

-

Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation (Serum-Free): Prepare a 10-point serial dilution of the compound (0.1 µM to 1000 µM) in serum-free DMEM.

-

Causality: Serum proteins (like albumin) can bind the compound, artificially inflating the apparent IC50. Serum-free dosing reveals the true intrinsic toxicity.

-

-

Self-Validating Controls:

-

Negative Control: 0.1% DMSO (Establishes 100% baseline viability).

-

Positive Control: 0.1% Triton X-100 (Induces complete membrane lysis, establishing the 0% viability floor).

-

Background Blank: Media only (Controls for auto-absorbance of the diol compound).

-

-

Treatment: Aspirate growth media, apply treatments, and incubate for 48 hours.

-

Metabolic Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, yielding purple formazan. This directly links metabolic competence to cell viability.

-

-

Data Acquisition: Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Fig 2. Self-validating high-throughput cytotoxicity screening workflow for hepatic cell lines.

Sources

Crystal structure and X-ray diffraction of 1-(Piperidin-3-yl)propane-1,3-diol

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-(Piperidin-3-yl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional atomic arrangement of a molecule, unveiled through single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the methodologies and scientific considerations for determining the crystal structure of the novel compound 1-(Piperidin-3-yl)propane-1,3-diol. As a molecule incorporating both a flexible piperidine ring and a polar diol chain, its conformational landscape and intermolecular interactions are of significant interest in the context of medicinal chemistry and drug design. This document serves as a roadmap for researchers, outlining the journey from compound synthesis and crystallization to sophisticated structural analysis, thereby enabling the rational design of new therapeutic agents.

Introduction: The Significance of Structural Elucidation

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its conformational flexibility allows it to adopt various shapes to fit into biological targets, profoundly influencing efficacy and selectivity.[1] The propane-1,3-diol moiety, a versatile building block, is known for its ability to engage in hydrogen bonding, a key interaction in molecular recognition and crystal packing.[2][3] The combination of these two functionalities in 1-(Piperidin-3-yl)propane-1,3-diol presents a molecule with a rich stereochemical and interactional profile, making its structural elucidation a critical step in its development as a potential therapeutic agent.

Single-crystal X-ray diffraction is an unparalleled, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] This method provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.[4][7] Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing, offering insights into the solid-state properties of the material.[8][9] For drug development professionals, this information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and informing formulation strategies.

This guide will provide a detailed, experience-driven framework for the crystallographic analysis of 1-(Piperidin-3-yl)propane-1,3-diol, from first principles to advanced interpretation.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

A successful X-ray diffraction study begins with the synthesis of high-purity material and the growth of single crystals of suitable size and quality.

Proposed Synthetic Pathway

While various synthetic routes to propanediol derivatives exist[10][11], a plausible approach for 1-(Piperidin-3-yl)propane-1,3-diol could involve the reaction of a suitable piperidine precursor with a propanediol synthon. The choice of protecting groups and reaction conditions will be critical to achieving a high yield and purity of the final compound.

Crystallization: The Art and Science of Ordered Solids

The growth of single crystals suitable for X-ray diffraction (typically 0.1-0.5 mm in each dimension) is often the most challenging step.[1] A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening of 1-(Piperidin-3-yl)propane-1,3-diol

-

Solvent Selection: Begin with a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane). The solubility of the compound should be assessed at both room temperature and elevated temperatures.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion:

-

Liquid-Liquid: In a small, open vial, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually reduce the solubility of the compound, promoting crystallization.

-

Solid-Liquid: A similar setup can be used where a solid sublimating anti-solvent is used.

-

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then to lower temperatures (e.g., 4 °C), to induce crystallization.

Causality Behind Experimental Choices: The goal of these techniques is to bring the solution to a state of supersaturation slowly. Rapid precipitation leads to the formation of amorphous solids or polycrystalline powders, which are unsuitable for single-crystal X-ray diffraction.[6] The choice of solvents and anti-solvents is critical; a good solvent system will allow for the formation of a stable solution from which single crystals can nucleate and grow in an ordered manner.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

Data Collection

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.[1]

-

Data Collection Temperature: The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas.[1] This minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

-

Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.[4]

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.[7]

-

Full Data Collection: A complete set of diffraction data is collected by rotating the crystal through a series of angles and recording the intensities and positions of the diffracted X-ray beams.[12]

Trustworthiness of the Protocol: This standardized protocol ensures the collection of high-quality diffraction data. The low-temperature data collection is a critical step for obtaining accurate structural information. The completeness of the data set is crucial for a reliable structure solution and refinement.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[8]

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined using a least-squares minimization process to achieve the best possible fit between the observed diffraction data and the calculated data based on the structural model.[13]

Expected Structural Features of 1-(Piperidin-3-yl)propane-1,3-diol

Based on the known crystal structures of related piperidine and propanediol derivatives, we can anticipate several key structural features for 1-(Piperidin-3-yl)propane-1,3-diol.

Conformation of the Piperidine Ring

The piperidine ring is expected to adopt a chair conformation, as this is the most stable arrangement for a six-membered saturated ring.[8][9][14] The substituent at the 3-position can be either in an axial or equatorial orientation. The preferred conformation will depend on the steric and electronic effects of the propanediol side chain.

Conformation of the Propane-1,3-diol Side Chain

The propane-1,3-diol side chain has several rotatable bonds, allowing for a range of possible conformations. The dihedral angles will be influenced by intramolecular hydrogen bonding between the hydroxyl groups and the piperidine nitrogen, as well as by crystal packing forces.

Intermolecular Interactions

The presence of two hydroxyl groups and a secondary amine in the piperidine ring (if not protonated) or a tertiary amine (if the piperidine nitrogen is substituted) provides ample opportunities for hydrogen bonding. These interactions are expected to play a dominant role in the crystal packing, likely forming extended networks of molecules.[8][9][15]

Data Presentation and Interpretation

The final results of a crystal structure determination are typically presented in a standardized format.

Crystallographic Data

The key crystallographic data for 1-(Piperidin-3-yl)propane-1,3-diol would be summarized in a table similar to the one below.

| Parameter | Value |

| Chemical Formula | C8H17NO2 |

| Formula Weight | 159.23 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| θ range for data collection (°) | To be determined |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Completeness to θ = 25.242° | To be determined |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Molecular Structure and Packing Diagrams

Visual representations of the molecular structure and crystal packing are essential for a clear understanding of the results.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]

- 3. 1,3-Propanediol [webbook.nist.gov]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 6. pulstec.net [pulstec.net]

- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. geo.umass.edu [geo.umass.edu]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of 1-(Piperidin-3-yl)propane-1,3-diol Derivatives: A Scaffold for ADME Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as target affinity. Highly lipophilic basic amines, while excellent for target engagement, often suffer from rapid hepatic clearance and poor aqueous solubility. The 1-(Piperidin-3-yl)propane-1,3-diol scaffold has emerged as a privileged bifunctional moiety. By combining the basicity of a piperidine ring with the high polarity of a 1,3-diol, this scaffold acts as a "stretched" bioisostere that dramatically lowers lipophilicity (LogD), mitigates cytochrome P450 (CYP)-mediated metabolism, and improves the pharmacokinetic (PK) profile of drug candidates [1].

This technical guide explores the physicochemical rationale, metabolic biotransformation, and experimental validation protocols for utilizing this scaffold in drug development.

Structural Rationale & Physicochemical Tuning

The integration of the 1-(Piperidin-3-yl)propane-1,3-diol moiety into a pharmacophore is driven by a precise causality between molecular structure and pharmacokinetic behavior.

The Causality of LogD and Clearance

Unsubstituted piperidines are highly lipophilic bases. At physiological pH (7.4), the basic nitrogen is protonated, but the overall lipophilicity often drives the molecule to partition heavily into the lipid bilayer of the endoplasmic reticulum. This subcellular localization places the drug in direct proximity to the active sites of CYP450 enzymes, leading to high intrinsic clearance ( CLint ) [2].

By appending a propane-1,3-diol group to the 3-position of the piperidine ring, medicinal chemists introduce two strong hydrogen bond donors and acceptors.

-

Effect: This modification drastically reduces the distribution coefficient ( LogD7.4 ), shifting the molecule away from the lipophilic enzyme pockets.

-

Result: The reduction in non-specific microsomal binding directly correlates with an extended plasma half-life ( t1/2 ) and a higher unbound free fraction ( fu ) in plasma, enhancing the drug's efficacy [3].

Table 1: Comparative Physicochemical & PK Parameters

Data represents generalized trends observed when replacing an unsubstituted piperidine with a 1-(Piperidin-3-yl)propane-1,3-diol moiety in kinase inhibitor scaffolds.

| Parameter | Unsubstituted Piperidine Analog | 1-(Piperidin-3-yl)propane-1,3-diol Analog | Pharmacokinetic Impact |

| LogD7.4 | 3.5 - 4.2 | 1.2 - 1.8 | Decreased lipophilicity; reduced non-specific binding. |

| Aqueous Solubility | < 10 µg/mL | > 150 µg/mL | Improved oral bioavailability and GI absorption. |

| HLM CLint | > 150 µL/min/mg | < 30 µL/min/mg | Enhanced metabolic stability; longer half-life. |

| Plasma Protein Binding | > 99% bound | 85 - 90% bound | Increased free fraction ( fu ) available for target engagement. |

Metabolic Biotransformation Pathways

Understanding the metabolic fate of the 1-(Piperidin-3-yl)propane-1,3-diol scaffold is critical for predicting drug-drug interactions (DDIs) and toxicity. The biotransformation is divided into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I: CYP-Mediated Oxidation

The primary Phase I metabolic vulnerability of this scaffold lies in the piperidine ring. CYP3A4 is the predominant enzyme responsible for the oxidative dehydrogenation of the piperidine nitrogen, leading to ring-opened metabolites or lactams [4]. However, the steric bulk and polarity of the adjacent propane-1,3-diol group often restrict the molecule's orientation within the CYP3A4 active site, significantly slowing this reaction compared to unsubstituted analogs.

Phase II: UGT-Mediated Glucuronidation

The presence of the diol introduces a specific Phase II liability: O-glucuronidation . Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can conjugate glucuronic acid directly to the primary hydroxyl groups of the diol [5]. Additionally, the piperidine nitrogen can undergo N-glucuronidation . While glucuronidation increases renal clearance, it is generally considered a safe metabolic route that minimizes the formation of reactive, toxic intermediates.

Fig 1. Primary Phase I and Phase II biotransformation pathways of the piperidine-diol scaffold.

Experimental Workflows for PK Profiling

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. Below are the authoritative protocols for assessing the in vitro ADME profile of 1-(Piperidin-3-yl)propane-1,3-diol derivatives.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint ) of the compound. The causality of the experimental design relies on the dependency of CYP enzymes on the cofactor NADPH. By running a parallel control without NADPH, we validate that any observed degradation is strictly CYP-mediated and not due to chemical instability.

Step-by-Step Methodology:

-

Preparation: Thaw HLMs (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Incubation Mixture: Combine HLMs (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM) in the buffer.

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

-

Self-Validation Control: In a parallel well, add an equivalent volume of buffer instead of NADPH (Negative Control). Use Verapamil as a Positive Control for CYP3A4 activity.

-

-

Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol B: Caco-2 Permeability Assay

Because the addition of a diol increases polarity, it is critical to verify that the molecule has not lost its ability to passively diffuse across the intestinal epithelium.

Step-by-Step Methodology:

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 (validating tight junction formation).

-

Dosing: Add the test compound (10 µM in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

-

Incubation: Incubate at 37°C for 2 hours on an orbital shaker.

-

Sampling & LC-MS/MS: Collect samples from the receiver chambers and analyze via LC-MS/MS to calculate the apparent permeability ( Papp ) and efflux ratio.

Fig 2. Step-by-step pharmacokinetic profiling workflow for novel piperidine-diol derivatives.

Case Studies in Drug Design

The utility of the piperidine-diol and related amino-alcohol scaffolds is well-documented in the optimization of targeted therapeutics:

-

IDH2 Inhibitors: In the development of triaminotriazine derivatives for Acute Myeloid Leukemia, the incorporation of highly polar amino-propane-1,2-diol and piperidin-3-ol moieties significantly improved both the inhibitory potency (single-digit nanomolar IC50 ) and the selectivity index over wild-type IDH2, while maintaining oral bioavailability [6].

-

BTK Inhibitors: In the clinical profiling of covalent BTK inhibitors like Tolebrutinib, the piperidine ring is a known site of extensive Phase I metabolism (oxidative ring opening). Modifying such rings with diol appendages is a proven strategy to block these metabolic soft spots, thereby extending the pharmacodynamic half-life [4].

References

-

Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Current trends in drug metabolism and pharmacokinetics Source: Acta Pharmaceutica Sinica B (NIH PMC) URL: [Link]

-

Title: Absorption, Metabolism, and Excretion of [14C]-Tolebrutinib After Oral Administration in Humans, Contribution of the Metabolites to Pharmacological Activity Source: Drugs in R&D (NIH PMC) URL: [Link]

-

Title: Investigation of Biotransformation Pathways in a Chimeric Mouse with a Humanized Liver Source: Metabolites (MDPI) URL: [Link]

-

Title: Structure-Based Drug Design of Novel Triaminotriazine Derivatives as Orally Bioavailable IDH2 R140Q Inhibitors with High Selectivity and Reduced hERG Inhibitory Activity for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

The Architectural Significance of 1-(Piperidin-3-yl)propane-1,3-diol in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Scaffold of Untapped Potential

In the intricate landscape of medicinal chemistry, the piperidine heterocycle stands as a cornerstone, embedded in the molecular architecture of a vast array of approved therapeutics.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile scaffold for three-dimensional diversification.[3] When coupled with the synthetically accessible and functionally rich 1,3-diol moiety, the resulting 1-(Piperidin-3-yl)propane-1,3-diol emerges as a molecule of significant, yet underexplored, pharmaceutical potential. This technical guide aims to provide a comprehensive literature review of this specific chemical entity, delving into its constituent parts' established roles in medicine, exploring synthetic pathways for its creation and derivatization, and postulating its prospective applications in contemporary drug discovery based on the activities of structurally related analogs. For researchers and drug development professionals, this document will serve as a foundational resource, illuminating the rationale behind exploring this scaffold and providing the necessary technical insights to embark on its investigation.

The Privileged Piperidine: A Ubiquitous Heterocycle in Medicine

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity interactions with biological targets.[4] This structural feature, combined with its basic nitrogen atom that can be protonated at physiological pH, enhances water solubility and facilitates interactions with acidic residues in protein binding pockets.

The therapeutic landscape is replete with examples of piperidine-containing drugs, underscoring the scaffold's versatility. From the potent analgesia of opioids to the antipsychotic effects of certain neuroleptics and the life-saving potential of novel cancer therapeutics, the piperidine motif is a testament to nature's and chemists' ingenuity.[1][2]

A Spectrum of Pharmaceutical Applications for Piperidine Derivatives:

| Therapeutic Area | Examples of Piperidine-Containing Drugs |

| Oncology | Ibrutinib, Vandetanib, Ceritinib[1] |

| Central Nervous System Disorders | Methylphenidate, Haloperidol, Donepezil[2] |

| Pain Management | Fentanyl, Meperidine |

| Allergies | Fexofenadine, Loratadine |

| Infectious Diseases | Lopinavir, Ritonavir |

This extensive and diverse range of applications highlights the piperidine ring as a "privileged scaffold" in medicinal chemistry, a core structure that is repeatedly found in successful drug molecules.

The 1,3-Diol Moiety: A Functional Handle for Bioactivity and Synthesis

The propane-1,3-diol unit, while seemingly simple, offers a wealth of opportunities for molecular design and interaction. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling crucial interactions with biological macromolecules. Furthermore, the 1,3-relationship of these hydroxyls allows for the formation of stable six-membered ring transition states in enzymatic reactions and can serve as a chelating motif for metal ions.

From a synthetic standpoint, the diol functionality provides a versatile handle for further chemical modifications. It can be readily derivatized to form esters, ethers, and carbamates, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Moreover, the stereochemistry of the diol can be controlled, providing access to chiral molecules with distinct biological activities.[5][6]

Synergistic Potential: The Promise of 1-(Piperidin-3-yl)propane-1,3-diol

The combination of the piperidine ring and the propane-1,3-diol side chain in a single molecule creates a scaffold with significant potential for novel drug discovery. The piperidine moiety can anchor the molecule to a biological target, while the flexible propanediol side chain can explore adjacent binding pockets, forming key hydrogen bonding interactions. The hydroxyl groups also offer multiple points for derivatization, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.

The substitution at the 3-position of the piperidine ring is particularly noteworthy. This substitution pattern is found in a number of bioactive compounds and can lead to potent and selective ligands for various receptors and enzymes.[7]

Synthetic Strategies: Accessing the 1-(Piperidin-3-yl)propane-1,3-diol Scaffold

The synthesis of 1-(Piperidin-3-yl)propane-1,3-diol and its derivatives can be approached through several strategic disconnections. The primary challenge lies in the stereocontrolled construction of the substituted piperidine ring and the introduction of the propanediol side chain.

General Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of the target scaffold, highlighting key stages of functionalization and ring formation.

Caption: Conceptual workflow for the synthesis of 1-(Piperidin-3-yl)propane-1,3-diol.

Key Synthetic Methodologies:

1. Synthesis of 3-Substituted Piperidines:

-

Reduction of Pyridine Derivatives: A common and effective method involves the catalytic hydrogenation of appropriately substituted pyridine precursors.[2] This approach allows for the introduction of various substituents on the pyridine ring prior to reduction, offering a high degree of flexibility.

-

Enantioselective Synthesis: For the synthesis of chiral 3-substituted piperidines, asymmetric methods are employed. These include rhodium-catalyzed asymmetric carbometalation of dihydropyridines and organocatalytic enantioselective intramolecular aza-Michael reactions.[7][8]

2. Synthesis of 1,3-Diols:

-

Aldol Reactions: The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols upon reduction.[6] Asymmetric aldol reactions, utilizing chiral catalysts or auxiliaries, can provide enantiomerically enriched products.[6]

-

Reduction of β-Diketones or β-Hydroxyketones: The stereoselective reduction of β-dicarbonyl compounds or β-hydroxyketones is another widely used method for accessing 1,3-diols with controlled stereochemistry.[9]

3. Chemo-enzymatic Approaches:

Enzymes, particularly lipases, can be employed for the kinetic resolution of racemic intermediates, providing access to enantiopure building blocks. For instance, the chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol demonstrates the utility of this approach for creating chiral piperidine-containing propanols.[10]

Illustrative Experimental Protocol: Rhodium-Catalyzed Asymmetric Cross-Coupling for 3-Arylpiperidine Synthesis

This protocol is adapted from the work of Mishra et al. and provides a method for the enantioselective synthesis of 3-aryl-tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.[11]

Materials:

-

[Rh(cod)(OH)]2 (rhodium catalyst precursor)

-

(S)-Segphos (chiral ligand)

-

Aqueous Cesium Hydroxide (CsOH, 50 wt%)

-

Arylboronic acid

-

Phenyl pyridine-1(2H)-carboxylate (dihydropyridine precursor)

-

Toluene, Tetrahydrofuran (THF), Water (solvents)

-

Argon or Nitrogen (inert gas)

Procedure:

-

To a reaction vial under an inert atmosphere, add [Rh(cod)(OH)]2 and (S)-Segphos.

-

Add a 1:1:1 mixture of Toluene:THF:H2O as the solvent.

-

Add aqueous CsOH and stir the catalyst solution at 70 °C for 10 minutes.

-

Add the arylboronic acid followed by the dihydropyridine precursor.

-

Stir the reaction mixture at 70 °C for 20 hours.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).

-

Pass the mixture through a short plug of silica gel to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 3-aryl-tetrahydropyridine.

Subsequent Reduction to Piperidine:

The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions, such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Pharmaceutical Applications of Structurally Related Compounds: A Glimpse into Potential Bioactivity

While direct studies on 1-(Piperidin-3-yl)propane-1,3-diol are scarce, the pharmacological activities of structurally similar molecules provide valuable insights into its potential therapeutic applications.

Opioid Receptor Modulation:

Derivatives of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol have been investigated as potent and selective μ-opioid receptor (MOR) agonists.[12] The piperidine ring in these compounds is crucial for binding to the receptor, with the nitrogen atom forming a key hydrogen bond. The hydroxylated side chain also plays a significant role in receptor interaction.[12] This suggests that 1-(Piperidin-3-yl)propane-1,3-diol and its derivatives could be explored for their potential as novel analgesics.

Histamine H3 Receptor Agonism:

N-aryl-piperidine derivatives have been synthesized and evaluated as agonists for the human histamine H3 receptor.[13] The piperidine moiety in these compounds acts as a spacer that provides the appropriate conformational restriction for optimal binding to the H3 receptor.[13] This line of research indicates that the 1-(Piperidin-3-yl)propane-1,3-diol scaffold could be a starting point for the development of new treatments for neurological disorders where the histamine H3 receptor is implicated, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Antimicrobial and Antifungal Activity:

Piperidin-4-one derivatives, which share the core piperidine ring, have shown promising antibacterial and antifungal activities.[14] The introduction of different functional groups onto the piperidine scaffold can modulate this activity. The hydroxyl groups of the propanediol side chain in our target molecule could potentially enhance antimicrobial activity through increased hydrogen bonding interactions with microbial enzymes or cell wall components.

Future Directions and Untapped Potential

The true potential of 1-(Piperidin-3-yl)propane-1,3-diol as a pharmaceutical scaffold is yet to be fully realized. Future research should focus on several key areas:

-

Development of Efficient and Stereoselective Syntheses: The development of robust and scalable synthetic routes to enantiomerically pure 1-(Piperidin-3-yl)propane-1,3-diol is paramount for its systematic biological evaluation.

-

Library Synthesis and High-Throughput Screening: The synthesis of a diverse library of derivatives, with modifications at the piperidine nitrogen and the propanediol hydroxyl groups, coupled with high-throughput screening against a wide range of biological targets, could rapidly identify novel lead compounds.

-

Computational Modeling and Structure-Based Drug Design: In silico studies, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of 1-(Piperidin-3-yl)propane-1,3-diol derivatives to various protein targets, guiding the design of more potent and selective analogs.

-

Investigation of Novel Therapeutic Areas: Based on the broad bioactivity of piperidine derivatives, it is conceivable that 1-(Piperidin-3-yl)propane-1,3-diol could find applications in other therapeutic areas, such as oncology, inflammation, and cardiovascular diseases.

Conclusion

1-(Piperidin-3-yl)propane-1,3-diol represents a fascinating and underexplored scaffold in the realm of pharmaceutical sciences. The convergence of the privileged piperidine heterocycle and the versatile 1,3-diol functionality creates a molecule with a high potential for interacting with a variety of biological targets. By leveraging established synthetic methodologies and drawing inspiration from the pharmacological activities of structurally related compounds, researchers are well-positioned to unlock the therapeutic promise of this intriguing molecular architecture. This technical guide serves as a starting point, providing the foundational knowledge and a call to action for the scientific community to further investigate and harness the potential of 1-(Piperidin-3-yl)propane-1,3-diol in the quest for new and improved medicines.

References

-

(2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

(2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

-

(2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 11(18), 2849–2858. [Link]

-

(2019). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Tetrahedron: Asymmetry, 30(5), 653-658. [Link]

-

(n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

-

(2025). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications, 16(1), 1-11. [Link]

-

(2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. [Link]

-

(2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

(2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

(2020). Synthesis and Antioxidative Activity of Piperine Derivatives Containing Phenolic Hydroxyl. Journal of Chemistry, 2020, 1-9. [Link]

-

(n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Pharmatutor. [Link]

-

(2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1-12. [Link]

-

(2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

(2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [Link]

-

(n.d.). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]

-

(n.d.). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Royal Society of Chemistry. [Link]

-

(2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

-

(n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

-

(2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 303, 117565. [Link]

-

(2018). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Organic & Biomolecular Chemistry, 16(25), 4646-4650. [Link]

-

(2023). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. Molecules, 28(17), 6185. [Link]

-

(n.d.). 1,3-Diol synthesis by addition and hydration. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 1,3-Diol synthesis by addition and hydration [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Notes & Protocols: Chiral Piperidine-Containing Diols as Versatile N,O-Ligands for Asymmetric Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Design of Piperidine-Containing Diol Ligands

In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity. The 1-(Piperidin-3-yl)propane-1,3-diol scaffold and its derivatives represent a promising, yet underexplored, class of N,O-bidentate ligands. These structures synergistically combine the features of a chiral 1,3-diol with a piperidine moiety. This unique combination offers several potential advantages in transition metal catalysis.

The chiral diol backbone can create a well-defined steric environment around the metal center, which is crucial for enantiofacial discrimination. The piperidine nitrogen, on the other hand, can act as a hemilabile coordinating atom, influencing the electronic properties of the catalyst and potentially participating directly in the catalytic cycle. Furthermore, the piperidine ring introduces conformational rigidity, which can enhance stereocontrol.[1][2] Chiral piperidines are prevalent motifs in many natural products and pharmaceuticals, making ligands derived from them particularly relevant for drug development.[3][4]

These application notes will provide a conceptual framework and practical protocols for the synthesis and application of this ligand class, focusing on their potential in the asymmetric transfer hydrogenation of ketones—a fundamental transformation in organic synthesis.

Synthesis of Chiral 1-(Piperidin-3-yl)propane-1,3-diols

A modular and enantioselective synthesis is key to accessing a library of these ligands for catalyst screening. A plausible and efficient synthetic route can be envisioned in two main stages: the asymmetric synthesis of a suitable precursor, followed by the formation of the piperidine ring.

Conceptual Synthetic Workflow

The following workflow outlines a general strategy for the synthesis of chiral piperidine-containing diols.

Caption: Conceptual workflow for the synthesis of chiral piperidine-containing diols.

Protocol: Synthesis of a Chiral Piperidine-Diol Precursor

This protocol details the synthesis of a key intermediate, a chiral β-hydroxy ester, which can then be further elaborated to the final ligand.

Materials:

-

N-Boc-piperidine-3-carboxaldehyde

-

Ethyl acetate

-

Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Di-μ-chlorobis[(p-cymene)ruthenium(II)] ([RuCl₂(p-cymene)]₂)

-

(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid/triethylamine azeotrope (5:2)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve ethyl acetate (1.2 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly prepared LDA (1.1 eq) dropwise, and stir for 30 minutes to generate the lithium enolate.

-

Asymmetric Aldol Reaction: To the enolate solution, add a solution of N-Boc-piperidine-3-carboxaldehyde (1.0 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C and stir for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral N-Boc-protected β-hydroxy ester.

Rationale: The use of a chiral ligand during the aldol reaction or subsequent stereoselective reduction steps is crucial for establishing the desired stereochemistry of the diol.[3]

Application in Asymmetric Transfer Hydrogenation of Ketones

Chiral β-amino alcohols are highly effective ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols.[1][2][5] The N,O-bidentate nature of 1-(piperidin-3-yl)propane-1,3-diol makes it an excellent candidate for this transformation.

Proposed Catalytic Cycle

The mechanism is believed to involve the formation of a ruthenium hydride species, which then participates in a six-membered transition state for the hydrogen transfer to the ketone.[2][6]

Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the ATH of acetophenone, a standard benchmark substrate, using an in-situ prepared catalyst.

Materials:

-

[RuCl₂(p-cymene)]₂

-

Chiral 1-(Piperidin-3-yl)propane-1,3-diol ligand

-

Acetophenone

-

Isopropanol (i-PrOH), anhydrous

-

Potassium hydroxide (KOH)

Procedure:

-

Catalyst Pre-formation: In a Schlenk tube under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.0025 mmol, 1 mol% Ru) and the chiral piperidine-diol ligand (0.0055 mmol, 2.2 mol%). Add anhydrous i-PrOH (1.0 mL) and stir the mixture at 80 °C for 20 minutes. A color change should be observed, indicating complex formation.

-

Reaction Setup: In a separate flask, dissolve acetophenone (0.5 mmol) in i-PrOH (1.5 mL).

-

Initiation: To the ketone solution, add the pre-formed catalyst solution via cannula. Then, add a 0.1 M solution of KOH in i-PrOH (0.1 mL, 0.01 mmol, 2 mol%).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC.

-

Work-up: Once the reaction is complete, quench with a few drops of 2 M HCl. Remove the solvent under reduced pressure. Extract the residue with diethyl ether (3x), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Analysis: Determine the conversion by ¹H NMR or GC analysis of the crude product. Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Rationale for Experimental Choices:

-

In-situ Catalyst Formation: The active catalyst is conveniently formed in situ from the ruthenium dimer and the chiral ligand.[2]

-

Hydrogen Source: Isopropanol serves as both the solvent and the hydrogen source.[6]

-

Base: A strong base like KOH is required to generate the ruthenium-alkoxide, which then eliminates acetone to form the active ruthenium-hydride species.[2]

Expected Performance and Substrate Scope

Based on analogous systems using chiral β-amino alcohols, high yields and enantioselectivities are expected for a range of aromatic ketones.[1][7]

| Entry | Substrate (Ketone) | Expected Yield (%) | Expected ee (%) |

| 1 | Acetophenone | >95 | >95 |

| 2 | 4'-Chloroacetophenone | >95 | >92 |

| 3 | 4'-Methoxyacetophenone | >95 | >96 |

| 4 | Propiophenone | >90 | >90 |

| 5 | 2-Acetylnaphthalene | >95 | >98 |

Potential Applications in Drug Development

The ability to synthesize chiral alcohols with high enantiopurity is of immense importance in the pharmaceutical industry, as many active pharmaceutical ingredients (APIs) contain stereogenic alcohol centers. The use of piperidine-based ligands is particularly attractive due to the prevalence of the piperidine scaffold in approved drugs.[4] For example, this methodology could be applied to the synthesis of key chiral intermediates for drugs such as Niraparib and Preclamol.[8]

Conclusion

Chiral piperidine-containing diols, such as 1-(piperidin-3-yl)propane-1,3-diol, represent a promising class of N,O-bidentate ligands for transition metal catalysis. Their unique structural features, combining a chiral diol with a coordinating piperidine moiety, make them well-suited for applications in asymmetric synthesis, particularly in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. The protocols and insights provided herein offer a solid foundation for researchers to explore the potential of these ligands in developing novel and efficient catalytic systems for the synthesis of valuable chiral molecules.

References

-

Bar-Ziv, R., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 837-853. [Link]

-

Celentano, G., et al. (2017). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. ChemistrySelect, 2(23), 6759-6766. [Link]

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

-

Feng, X., et al. (2011). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Chemical Society Reviews, 40(4), 1672-1685. [Link]

-

Juaristi, E., et al. (2008). Chiral Nitrogen-Containing Ligands in Asymmetric Catalysis. AIP Conference Proceedings, 979, 13-20. [Link]

-

Andersson, P. G. (2001). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. Diva-Portal.org. [Link]

-

Jiang, B., et al. (2006). Unmodified chiral primary amino alcohol as a new ligand for enantioselective alkynylation of aldehydes. Tetrahedron: Asymmetry, 17(6), 920-923. [Link]

-

Comins, D. L., et al. (2002). Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Organic Letters, 4(9), 1615-1618. [Link]

-

Xiao, J., et al. (2007). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Chemical Communications, (7), 661-677. [Link]

-

Celentano, G., et al. (2017). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. CiteDrive. [Link]

-

Hoveyda, A. H., et al. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 29(22), 5035. [Link]

-

O'Brien, P., et al. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(9), 1967-1970. [Link]

-

Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

-

Zhang, X., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 13(34), 10112-10118. [Link]

- Gallou, F., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

-

Nagib, D. A., et al. (2018). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry, 10(11), 1141-1147. [Link]

-

Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PMC. [Link]

-

Clayden, J., & Moran, W. J. (2012). Asymmetric Synthesis of Axially Chiral C−N Atropisomers. Angewandte Chemie International Edition, 51(25), 6074-6094. [Link]

-

Shishkov, S. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Chen, Z., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]

-

Campos, S., et al. (2026). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. ACS Catalysis. [Link]

-

Benincori, T., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(48), 9906-9917. [Link]

-

Chandrasekhar, S., et al. (2011). Design and Synthesis of Chiral Spiro Ligands. Journal of Nepal Chemical Society, 28, 1-15. [Link]

-

Fernandez, E., & Carretero, J. C. (2007). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 107(11), 4831-4879. [Link]

Sources

- 1. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. citedrive.com [citedrive.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Protecting Group Strategies for 1-(Piperidin-3-yl)propane-1,3-diol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Overview & Mechanistic Rationale

1-(Piperidin-3-yl)propane-1,3-diol is a highly versatile aliphatic scaffold frequently utilized in the synthesis of complex alkaloids and pharmaceutical intermediates. However, its structural topology presents a distinct chemoselectivity challenge: it houses three competing nucleophilic centers (a secondary amine, a secondary alcohol at C1, and a primary alcohol at C3).

Designing a robust protecting group (PG) strategy requires a deep understanding of the thermodynamic and kinetic properties of these functional groups. As detailed in Greene's Protective Groups in Organic Synthesis, successful downstream functionalization relies on exploiting the inherent reactivity differences between these sites[1][2].

Causality Behind Experimental Choices

-

First-Order Priority (Amine Masking): The secondary amine within the piperidine ring is the most nucleophilic site due to the high energy and polarizability of the nitrogen lone pair. If left unprotected, it will rapidly consume electrophilic reagents intended for the diol. We mandate the use of the tert-butyloxycarbonyl (Boc) group[3]. The Boc group passivates the nitrogen lone pair via delocalization into the carbamate carbonyl and provides essential steric shielding to the piperidine ring. Furthermore, it is highly stable to the basic conditions required for subsequent hydroxyl protections.

-

Thermodynamic Control (Global Diol Masking): For workflows requiring simultaneous protection of both hydroxyls, the formation of an isopropylidene acetal (acetonide) is the gold standard. The 1,3-diol reacts with 2,2-dimethoxypropane (DMP) under acid catalysis to form a highly stable six-membered 1,3-dioxane ring[4]. The chair conformation of this dioxane ring is thermodynamically favorable, driving the equilibrium forward and preventing oligomerization.

-

Steric Differentiation (Orthogonal Hydroxyl Masking): When the primary and secondary alcohols must be differentiated, kinetic control via steric bulk is leveraged. The primary alcohol at C3 is significantly less sterically hindered than the secondary alcohol at C1 (which is adjacent to the bulky piperidine ring). Thus, a bulky silyl chloride, such as tert-butyldiphenylsilyl chloride (TBDPSCl), will selectively react at the C3 position[5].

Strategic Workflow Visualization

Workflow for orthogonal and global protecting group strategies of 1-(Piperidin-3-yl)propane-1,3-diol.

Quantitative Data: Protecting Group Matrix

The following table summarizes the quantitative performance and orthogonality parameters for the described protecting group strategies, allowing for rapid comparison during synthetic route design.

| Strategy | Target Site | Reagents | Typical Yield | Deprotection Conditions | Orthogonality Profile |

| N-Boc | 2° Amine | Boc₂O, Et₃N, DCM | >90% | TFA/DCM or 4M HCl in Dioxane | Stable to bases, nucleophiles, and mild Lewis acids. |

| Acetonide | 1,3-Diol | DMP, p-TsOH, Acetone | 85–95% | Mild Acid (e.g., 80% AcOH/H₂O) | Stable to strong bases, Grignard reagents, and hydrides. |

| TBDPS Ether | 1° OH (C3) | TBDPSCl, Imidazole, DMF | 80–88% | TBAF (Fluoride source) | Highly stable to acids (100x more than TBS) and bases. |

| MOM Ether | 2° OH (C1) | MOMCl, DIPEA, DCM | 75–85% | Strong Acid (e.g., 6M HCl) | Stable to bases and nucleophiles; orthogonal to TBDPS. |

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation cues, ensuring that researchers can confirm reaction progression without immediate reliance on NMR spectroscopy.

Protocol A: Chemoselective N-Boc Protection

Objective: Mask the highly nucleophilic secondary amine to prevent unwanted side reactions during subsequent diol functionalization[3].

-

Initialization: Dissolve 1-(Piperidin-3-yl)propane-1,3-diol (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add triethylamine (Et₃N) (15.0 mmol, 1.5 eq) and cool the reaction flask to 0 °C using an ice bath. Causality: Cooling prevents the exothermic degradation of Boc₂O and maximizes chemoselectivity.

-

Reagent Introduction: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (10.5 mmol, 1.05 eq) in DCM (10 mL) and add dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Self-Validation (Ninhydrin Stain): Spot the reaction mixture alongside the starting material on a silica TLC plate. Dip in ninhydrin stain and heat. Cue: The starting material will show a bright purple spot (free secondary amine). A successful reaction is validated by the complete disappearance of this purple spot and the emergence of a new, ninhydrin-negative spot.

-

Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol B: Global 1,3-Diol Protection (Acetonide Formation)

Objective: Simultaneous protection of the C1 and C3 hydroxyl groups via the formation of a thermodynamically stable 1,3-dioxane ring[4].

-

Initialization: Dissolve the N-Boc intermediate from Protocol A (5.0 mmol, 1.0 eq) in anhydrous acetone (20 mL).

-

Reagent Introduction: Add 2,2-dimethoxypropane (DMP) (25.0 mmol, 5.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 mmol, 0.1 eq). Causality: DMP acts as both the reagent and a water scavenger, driving the equilibrium toward the acetal.

-

Propagation: Stir the reaction at room temperature for 2–3 hours.

-

Self-Validation (TLC Mobility Shift): Monitor via TLC (Eluent: 50% EtOAc/Hexanes). Cue: The starting diol is highly polar and will remain near the baseline (R_f ~ 0.1). The successful formation of the acetonide eliminates two hydrogen-bond donors, resulting in a massive leap in lipophilicity. The product will appear as a fast-moving spot (R_f ~ 0.6–0.7).

-

Workup: Quench the acid catalyst by adding solid K₂CO₃ (1.0 g) or saturated aqueous NaHCO₃ (10 mL). Filter or separate the phases, extract with diethyl ether (2 × 20 mL), dry over MgSO₄, and concentrate.

Protocol C: Orthogonal Protection (Selective Primary OH Silylation)

Objective: Exploit steric hindrance to selectively protect the primary C3 alcohol, leaving the secondary C1 alcohol available for orthogonal manipulation[5].

-

Initialization: Dissolve the N-Boc intermediate (5.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL).

-

Activation: Add imidazole (10.0 mmol, 2.0 eq) and stir until completely dissolved. Causality: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium-like intermediate.

-

Reagent Introduction: Cool to 0 °C. Add tert-butyldiphenylsilyl chloride (TBDPSCl) (5.25 mmol, 1.05 eq) dropwise.

-

Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Self-Validation (UV Activity): Monitor via TLC. Cue: The successful attachment of the TBDPS group introduces two phenyl rings to the molecule. The product spot will be strongly UV-active (254 nm), whereas the starting material is UV-inactive.

-

Workup: Dilute the mixture with water (30 mL) to dissolve the imidazole salts. Extract extensively with ethyl acetate (3 × 20 mL). Wash the combined organic layers with water (2 × 20 mL) and brine to remove residual DMF. Dry over Na₂SO₄ and concentrate.

References

- Greene's Protective Groups in Organic Synthesis, Volume 1, Sixth Edition. wiley.com.

- Greene's Protective Groups in Organic Synthesis, 2 Volume Set [1-2, 6 ed.]. dokumen.pub.

- Total synthesis of ent-pavettamine - BJOC. beilstein-journals.org.

- Versatile Approach to Enantiopure 2,6-Disubstituted Piperidin-3-ol Framework. acs.org.

- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine. benchchem.com.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. niscpr.res.in.

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 1-(Piperidin-3-yl)propane-1,3-diol via Multidentate Benzoylation

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Pharmacokinetic Researchers Matrix Applicability: Plasma, Serum, Urine, and Cell Culture Media

Introduction & Analytical Challenge